Pharmaceutical research: Analogs of [1-(3-Chlorophenyl)cyclopentyl]methanamine, featuring modifications to the cyclopentyl or aromatic ring systems, could be explored as potential drug candidates. The provided papers showcase a diverse range of biological activities associated with similar structures, including:
Antiaggregant and antivasospastic properties: This is demonstrated with LCB 2853, a thromboxane A2 receptor antagonist []. This suggests potential for exploring similar compounds, including modifications of [1-(3-Chlorophenyl)cyclopentyl]methanamine, for cardiovascular applications.
Neuroleptic activity: Haloperidol [], which shares some structural features with [1-(3-Chlorophenyl)cyclopentyl]methanamine, highlights the potential for exploring modifications of this compound for neurological applications.
AKT protein kinase inhibition: The synthesis and use of a hydroxylated cyclopentyl pyrimidine as an AKT protein kinase inhibitor for treating diseases like cancer [] suggests potential for exploring similar compounds with modifications to [1-(3-Chlorophenyl)cyclopentyl]methanamine.
Materials science: Derivatives of [1-(3-Chlorophenyl)cyclopentyl]methanamine could potentially be incorporated into materials to impart specific properties, such as antimicrobial activity, as demonstrated by triazolopyrimidine derivatives [].
Compound Description: CI-918-¹⁴C is a radiolabeled compound synthesized using acetyl-1-¹⁴C chloride as a starting material. This compound was developed for use in pharmacological studies. []
Relevance: While CI-918-¹⁴C shares a chlorophenyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, its core structure is significantly different, focusing on a complex fused ring system incorporating diazepine and pyrazole rings. The research primarily focuses on radiolabeling techniques, not shared biological activity or direct structural comparison. []
Compound Description: This compound is a polyheterocyclic molecule synthesized via a multi-step process involving a Ugi-Zhu reaction. []
Relevance: Although this compound also contains a chlorophenyl group, it exhibits significant structural differences compared to [1-(3-Chlorophenyl)cyclopentyl]methanamine. The compound features a complex fused ring system and a variety of substituents not present in the target compound. There is no direct relationship in terms of biological activity or chemical synthesis methods discussed in the paper. []
Compound Description: This compound features a central imidazolidine ring substituted with a cyclopentyl group and a 4-chlorophenyl group. Its synthesis and crystal structure were reported. []
Compound Description: LCB 2853 acts as a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist, exhibiting antiaggregant and antivasospastic properties. []
Relevance: LCB 2853 shares a cyclopentylmethylbenzene structure with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but it possesses a distinct sulfonamide linker and a benzeneacetate group absent in the target compound. The biological activities described for LCB 2853 are not directly related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []
Compound Description: This haloperidol analog was synthesized and characterized to study the impact of structural modifications on its biological activity. [, ]
Relevance: While this compound incorporates both a cyclopentyl and a chlorophenyl moiety, it differs significantly from [1-(3-Chlorophenyl)cyclopentyl]methanamine in its overall structure. Key differences include the presence of a piperidine ring, a hydroxyl group, and a fluorophenyl ketone moiety. [, ]
Compound Description: Ipatasertib acts as an AKT protein kinase inhibitor with potential applications in cancer treatment. [, ]
Relevance: Although Ipatasertib and [1-(3-Chlorophenyl)cyclopentyl]methanamine both contain a chlorophenyl group, their structures are otherwise distinct. Ipatasertib features a complex multi-ring system, including a cyclopenta[d]pyrimidine and piperazine ring, and lacks the cyclopentyl directly connected to the chlorophenyl seen in the target compound. [, ]
Compound Description: This compound, incorporating a 4-chlorophenyl group, was synthesized and its crystal structure was analyzed. []
Relevance: While containing a chlorophenyl substituent, this compound exhibits substantial structural differences from [1-(3-Chlorophenyl)cyclopentyl]methanamine. It features a complex spirocyclic system, a butyrate ester, and a mesityl group, none of which are present in the target compound. []
(PCy₃)(IMes)Cl₂RuCHPh
Compound Description: This ruthenium-based olefin metathesis catalyst contains a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand. []
Relevance: This compound bears no structural resemblance to [1-(3-Chlorophenyl)cyclopentyl]methanamine. It is a ruthenium complex with carbene ligands and phosphine ligands, focusing on catalytic activity rather than any shared structural features or biological activity with the target compound. []
3-Morpholinylsydnonimine
Compound Description: This nitric oxide (NO) donor exhibits a dual effect on glutamatergic transmission depending on its concentration. []
Relevance: This compound is not structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research focuses on its role as an NO donor and its impact on neurotransmission, not on any shared structural features with the target compound. []
N⁶-Cyclohexyladenosine (CHA)
Compound Description: CHA is an adenosine A1 receptor agonist known to influence various cellular processes. []
Relevance: This compound shares no direct structural similarity with [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research focuses on CHA's role as an agonist of adenosine receptors and its downstream signaling effects, not any structural or functional relationship with the target compound. []
Compound Description: Analog 24 is a cyclin-dependent kinase 5 (CDK5) inhibitor that exhibits selective activity over CDK2. This compound reduces Mcl-1 protein levels and demonstrates synergistic effects with Bcl-2 inhibitors in inducing apoptosis in pancreatic cancer cell lines. []
Relevance: While Analog 24 contains a cyclobutyl group, which is structurally similar to the cyclopentyl group in [1-(3-Chlorophenyl)cyclopentyl]methanamine, the overall structures are significantly different. Analog 24 is a pyrazole derivative with a biphenyl substituent and an acetamide linker, features absent in the target compound. The research focuses on the compound's role as a CDK5 inhibitor, a function not directly related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []
Compound Description: IB-MECA acts as an agonist of the adenosine A3 receptor and has been shown to affect various physiological processes, including gastrointestinal motility and inflammation. []
Relevance: This compound does not share any direct structural similarity with [1-(3-Chlorophenyl)cyclopentyl]methanamine. The research emphasizes the compound's function as an adenosine A3 receptor agonist and its impact on specific physiological pathways, not any structural or functional relationship to the target compound. []
Compound Description: VU 10010 acts as a highly selective allosteric potentiator of the M4 muscarinic acetylcholine receptor subtype. []
Relevance: VU 10010 shares a chlorophenylmethyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but their core structures differ significantly. VU 10010 incorporates a thieno[2,3-b]pyridine scaffold and a carboxamide group not present in the target compound. The research focuses on its activity at muscarinic receptors, a target unrelated to [1-(3-Chlorophenyl)cyclopentyl]methanamine. []
Compound Description: This compound is a hapten of chlorfenapyr, a pyrrole insecticide. It was synthesized and conjugated to carrier proteins to generate antigens for antibody production and immunoassay development. []
Compound Description: This compound is a pyrazole derivative exhibiting potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. []
Relevance: This pyrazole derivative shares a chlorophenyl moiety with [1-(3-Chlorophenyl)cyclopentyl]methanamine, but their overall structures and biological activities differ substantially. The pyrazole ring, phenyl substitution, and carbaldehyde group are absent in the target compound. []
Compound Description: This class of compounds was synthesized from 5-nitroquinolin-8-ol and evaluated for antimicrobial and antioxidant activities. []
Relevance: These compounds are not structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine. They are based on a nitroquinoline scaffold with various phosphonate/phosphoramidate substituents and do not share any structural motifs or reported biological activities with the target compound. []
Triazolopyrimidine derivatives
Compound Description: This class of compounds, containing diverse substituents, has been investigated for their potential use as microbicides in protecting materials. []
Relevance: While specific structures are not provided, triazolopyrimidine derivatives generally bear no structural resemblance to [1-(3-Chlorophenyl)cyclopentyl]methanamine. These compounds focus on material protection through antimicrobial activity, a function unrelated to the target compound. []
Compound Description: This compound, containing a chlorophenyl group, acts as a farnesyltransferase inhibitor, showing potential for cancer treatment. []
Relevance: This compound exhibits a chlorophenyl group but is otherwise structurally distinct from [1-(3-Chlorophenyl)cyclopentyl]methanamine. It features a complex tetrazole-fused quinazoline core, an imidazole ring, and an additional chlorophenyl substituent absent in the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.